molecular formula C8H14S2 B14571322 Cyclopentane, [bis(methylthio)methylene]- CAS No. 61779-90-6

Cyclopentane, [bis(methylthio)methylene]-

Cat. No.: B14571322
CAS No.: 61779-90-6
M. Wt: 174.3 g/mol
InChI Key: MLPMGNWFVMGKMA-UHFFFAOYSA-N
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Description

Cyclopentane, [bis(methylthio)methylene]- is an organic compound with the molecular formula C6H12S2 It is a derivative of cyclopentane, where two methylthio groups are attached to a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentane, [bis(methylthio)methylene]- typically involves the reaction of cyclopentane with methylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process can be optimized by adjusting the molar ratios of the reactants and the choice of catalyst.

Industrial Production Methods

In an industrial setting, the production of Cyclopentane, [bis(methylthio)methylene]- may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and process optimization techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane, [bis(methylthio)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Cyclopentane, [bis(methylthio)methylene]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentane, [bis(methylthio)methylene]- involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane, (methylthio)-: A related compound with a single methylthio group.

    Cyclopentane, methylene-: A derivative with a methylene bridge but without the methylthio groups.

Uniqueness

Cyclopentane, [bis(methylthio)methylene]- is unique due to the presence of two methylthio groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61779-90-6

Molecular Formula

C8H14S2

Molecular Weight

174.3 g/mol

IUPAC Name

bis(methylsulfanyl)methylidenecyclopentane

InChI

InChI=1S/C8H14S2/c1-9-8(10-2)7-5-3-4-6-7/h3-6H2,1-2H3

InChI Key

MLPMGNWFVMGKMA-UHFFFAOYSA-N

Canonical SMILES

CSC(=C1CCCC1)SC

Origin of Product

United States

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